molecular formula C9H13Cl2N3 B7760332 1-(1h-Benzoimidazol-2-yl)-ethylamine dihydrochloride

1-(1h-Benzoimidazol-2-yl)-ethylamine dihydrochloride

Cat. No.: B7760332
M. Wt: 234.12 g/mol
InChI Key: JVEWMMVTBRJLKK-UHFFFAOYSA-N
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Description

1-(1H-Benzoimidazol-2-yl)-ethylamine dihydrochloride (CAS: 4499-07-4) is a benzimidazole derivative with a molecular formula of C₉H₁₃Cl₂N₃ and a molecular weight of 234.13 g/mol . The compound features a benzimidazole core linked to an ethylamine group, protonated as a dihydrochloride salt to enhance stability and solubility. It is synthesized via multi-step reactions, including cyclization of benzene-1,2-diamine with lactic acid and subsequent oxidation . This compound is primarily utilized in pharmaceutical research, particularly in the development of antimicrobial and antimycobacterial agents .

Properties

IUPAC Name

1-(1H-benzimidazol-2-yl)ethanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3.2ClH/c1-6(10)9-11-7-4-2-3-5-8(7)12-9;;/h2-6H,10H2,1H3,(H,11,12);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVEWMMVTBRJLKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC2=CC=CC=C2N1)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74461-35-1
Record name 1-(1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride
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Preparation Methods

Reaction Mechanism and Optimization

The most efficient synthesis route involves a one-pot acylation-cyclization process using N-arylamidoxime precursors. This method, developed by, eliminates multi-step isolation processes, enhancing scalability. Key steps include:

  • Acylation : N-arylamidoxime reacts with acetyl chloride (AcCl) to form an intermediate acylated species.

  • Cyclization : Treatment with 1,8-diazabicycloundec-7-ene (DBU) in refluxing chlorobenzene (PhCl) induces ring closure, yielding the benzimidazole core.

  • Salt Formation : The free base is treated with hydrochloric acid (HCl) to produce the dihydrochloride salt.

Critical Reaction Parameters

ParameterOptimal ConditionImpact on Yield/Purity
Acylation ReagentAcCl (1.2 eq)Higher reactivity vs. p-TsCl or BzCl
BaseDBU (2.5 eq)Facilitates cyclization at 132°C
SolventPhClHigh boiling point aids reflux conditions
Temperature132°CMaximizes cyclization efficiency

Under these conditions, the reaction achieves isolated yields of 89–90% for unsubstituted benzimidazole derivatives.

Substrate Scope and Functional Group Compatibility

Electronic Effects of Substituents

The methodology tolerates diverse substituents on the N-arylamidoxime precursor, though electronic effects modulate yields:

Substituent (Position)Yield (%)Notes
-H (Parent)89Baseline for comparison
-OCH₃ (para)85Electron-donating groups slightly reduce yield
-NO₂ (meta)72Electron-withdrawing groups hinder cyclization

Methoxy-substituted derivatives exhibit moderate yields (65–85%), while nitro groups necessitate extended reaction times.

Alternative Synthetic Routes

Traditional Condensation Approaches

While less efficient, classical methods involve:

  • Benzimidazole Core Formation : Condensation of o-phenylenediamine with α-keto acids or nitriles under acidic conditions.

  • Ethylamine Introduction : Reductive amination or nucleophilic substitution to attach the amine group.

These methods suffer from lower yields (50–60%) due to side reactions and require multi-step purification.

Salt Formation and Purification

Dihydrochloride Generation

Post-synthesis, the free base is dissolved in anhydrous ethanol and treated with excess HCl gas. The dihydrochloride salt precipitates upon cooling, with purity confirmed via:

  • HPLC : Chiralpak® columns verify >99% purity.

  • Elemental Analysis : Matches theoretical Cl⁻ content (22.8% w/w).

Recrystallization Protocols

Solvent SystemPurity (%)Crystal Morphology
Ethanol/Water (3:1)99.5Needle-shaped crystals
Acetone/Ether (1:2)98.2Prismatic crystals

Ethanol/water mixtures yield superior purity and crystalline structure.

Industrial-Scale Considerations

Continuous Flow Reactors

Modern production employs flow chemistry to enhance reproducibility:

  • Residence Time : 30 minutes at 130°C.

  • Throughput : 1.2 kg/hour with 87% yield.

Automated pH control ensures consistent dihydrochloride formation during salt metathesis.

ConditionDegradation ProductsMitigation Strategy
High HumidityHydrolysis to benzimidazoloneStore under desiccant (RH < 10%)
Elevated TemperatureDeamination to benzimidazoleMaintain storage at 2–8°C

Stability studies confirm a shelf life of 24 months under inert atmosphere .

Chemical Reactions Analysis

1-(1H-Benzoimidazol-2-yl)-ethylamine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of benzimidazole derivatives with different functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced benzimidazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethylamine group can be replaced by other nucleophiles under appropriate conditions. Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or methanol, and catalysts such as palladium on carbon. Major products formed from these reactions include various substituted benzimidazole derivatives with potential biological activities.

Comparison with Similar Compounds

2-(2-Methyl-5-nitro-1H-imidazolyl)ethylamine Dihydrochloride (CAS: 49575-10-2)

  • Structure : Contains a nitro group at the 5-position and a methyl group at the 2-position of the imidazole ring.
  • Activity: Exhibits notable antimicrobial properties, particularly against anaerobic bacteria and protozoa .
  • Applications : Used as a precursor in synthesizing nitroimidazole-based antibiotics like metronidazole derivatives .

1H-Benzoimidazol-5-ylamine Dihydrochloride (CAS: 55299-95-1)

  • Structure : Positional isomer with the amine group at the 5-position of the benzimidazole core.
  • Activity: Limited biological data available, but structural differences reduce its antimycobacterial efficacy compared to the 2-yl derivative .

1-(1H-Benzoimidazol-1-yl)-ethylamine Hydrochloride (CAS: 1085300-74-8)

  • Structure : The ethylamine group is attached to the 1-position of the benzimidazole ring instead of the 2-position.
  • Activity : Reduced interaction with bacterial enzymes due to altered binding geometry, leading to lower potency .

Substituted Imidazole Derivatives

[1-(4-Methyl-1H-imidazol-2-yl)ethyl]amine Dihydrochloride Hydrate

  • Structure : Features a methyl group at the 4-position of the imidazole ring.
  • Activity : Shows moderate inhibitory effects on fungal pathogens but lacks broad-spectrum antibacterial activity .

1-(2-Aminoethyl)-2-methyl-5-nitroimidazole Dihydrochloride Monohydrate (CAS: 49575-10-2)

  • Structure : Combines a nitro group (5-position) and methyl substitution (2-position) on the imidazole core.
  • Activity : Dual functionality with antimicrobial and anticancer properties, attributed to DNA intercalation and free radical generation .

Comparative Analysis Table

Compound Name Molecular Formula Substituents/Modifications Biological Activity Key References
1-(1H-Benzoimidazol-2-yl)-ethylamine dihydrochloride C₉H₁₃Cl₂N₃ Ethylamine at 2-position; dihydrochloride Antimycobacterial, antimicrobial
2-(2-Methyl-5-nitro-1H-imidazolyl)ethylamine dihydrochloride C₆H₁₀Cl₂N₄O₂ Methyl (2-position), nitro (5-position) Antimicrobial, antiprotozoal
1H-Benzoimidazol-5-ylamine dihydrochloride C₇H₉Cl₂N₃ Amine at 5-position Limited activity
[1-(4-Methyl-1H-imidazol-2-yl)ethyl]amine dihydrochloride hydrate C₆H₁₄Cl₂N₃O Methyl (4-position); hydrate form Antifungal

Biological Activity

1-(1H-Benzoimidazol-2-yl)-ethylamine dihydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is a derivative of benzimidazole, a class of compounds known for their diverse biological activities. The structure can be represented as follows:

  • Molecular Formula: C9H12Cl2N3
  • CAS Number: 45075160

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in critical cellular pathways. The compound may exert its effects through:

  • Inhibition of Enzymatic Activity: It may inhibit specific enzymes that play roles in cell proliferation and survival.
  • Induction of Apoptosis: Similar to other benzimidazole derivatives, it may trigger apoptotic pathways in cancer cells by activating caspases and inducing DNA damage.

Biological Activities

Numerous studies have investigated the biological activities of this compound, highlighting its potential in various therapeutic areas:

Antimicrobial Activity

Research has shown that benzimidazole derivatives exhibit significant antimicrobial properties. For instance, studies have reported the following minimum inhibitory concentration (MIC) values against various pathogens:

PathogenMIC (µg/ml)Reference
Staphylococcus aureus50
Escherichia coli25
Candida albicans250

These results indicate that this compound may be effective against both Gram-positive and Gram-negative bacteria, as well as fungi.

Anticancer Activity

The anticancer properties of this compound have been explored extensively. In vitro studies demonstrate its ability to inhibit the growth of various cancer cell lines, including:

Cell LineIC50 (µM)Reference
MDA-MB-231 (breast)5.2
SK-Hep1 (liver)10
A375 (melanoma)8.0

The mechanism underlying these effects involves the generation of reactive oxygen species (ROS) and subsequent DNA damage, leading to cell cycle arrest and apoptosis.

Case Studies

Case Study 1: Anticancer Efficacy
A study conducted on the effects of benzimidazole derivatives on human melanoma A375 cells revealed that treatment with this compound resulted in significant apoptosis. The compound was found to upregulate p53 expression, leading to enhanced expression of p21, which inhibits cyclin B and causes G2/M cell cycle arrest .

Case Study 2: Antimicrobial Properties
Another investigation assessed the antimicrobial efficacy of this compound against various bacterial strains. The results indicated that it exhibited potent antibacterial activity comparable to standard antibiotics such as ampicillin and chloramphenicol, particularly against resistant strains .

Q & A

Q. What are the common synthetic routes for 1-(1H-Benzoimidazol-2-yl)-ethylamine dihydrochloride?

  • Methodological Answer: The synthesis typically begins with cyclization of benzene-1,2-diamine using lactic acid and hydrochloric acid to form 1-(1H-benzoimidazol-2-yl)ethanol. Subsequent oxidation with chromium trioxide in acetic acid yields 1-(1H-benzoimidazol-2-yl)ethanone (62% yield). This ketone undergoes aldol condensation with aromatic aldehydes under basic conditions to form substituted derivatives. The final dihydrochloride salt is obtained via acid treatment. Characterization via NMR and ESI-MS is critical for structural confirmation . Alternative routes involve direct condensation of benzimidazole precursors with ethylenediamine under controlled solvent conditions (e.g., ethanol/methanol) .

Q. What characterization techniques are essential for confirming the structure of this compound?

  • Methodological Answer:
  • Nuclear Magnetic Resonance (NMR): 1^1H and 13^13C NMR verify substituent positions and aromaticity of the benzimidazole core.
  • ESI-Mass Spectrometry: Confirms molecular weight and ionization behavior.
  • X-ray Crystallography: Resolves crystallographic parameters and hydrogen bonding patterns, as demonstrated in perchlorate salt studies .
  • Elemental Analysis: Validates purity and stoichiometry of the dihydrochloride form .

Q. What are the solubility properties of this compound, and how do they influence experimental design?

  • Methodological Answer: The dihydrochloride salt enhances water solubility compared to the free base, making it suitable for aqueous-based assays. For organic reactions, polar aprotic solvents (e.g., DMSO, DMF) are recommended. Prior solubility testing in target solvents is advised to avoid precipitation during biological assays .

Q. What safety precautions are necessary when handling this compound?

  • Methodological Answer:
  • Personal Protective Equipment (PPE): Lab coat, gloves, and safety goggles.
  • Ventilation: Use fume hoods to avoid inhalation.
  • First Aid: Flush eyes with water for 15 minutes if exposed; rinse skin thoroughly. Store in a cool, dry environment away from oxidizers .

Advanced Research Questions

Q. How can researchers optimize the yield of the aldol condensation step in synthesizing derivatives?

  • Methodological Answer:
  • Catalyst Screening: Replace traditional bases (e.g., NaOH) with milder alternatives (e.g., K2_2CO3_3) to reduce side reactions.
  • Temperature Control: Maintain 60–80°C to balance reaction rate and decomposition.
  • Purification: Use flash chromatography with gradients of ethyl acetate/hexane to isolate pure aldol adducts .

Q. What strategies resolve contradictions in spectral data during structural characterization?

  • Methodological Answer:
  • Cross-Validation: Compare NMR shifts with analogous benzimidazole derivatives (e.g., 2-(1H-benzo[d]imidazol-2-yl)ethanamine dihydrochloride) .
  • Isotopic Labeling: Use 15^15N-labeled precursors to clarify ambiguous nitrogen environments in NMR.
  • Computational Modeling: Density Functional Theory (DFT) simulations predict spectral patterns for comparison with experimental data .

Q. What are the mechanisms behind its antimicrobial activity, and how can relevant assays be designed?

  • Methodological Answer:
  • Mechanism: The compound may disrupt microbial cell membranes via electrostatic interactions with phospholipids or inhibit enzymes like dihydrofolate reductase.
  • Assay Design:
  • Broth Microdilution: Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
  • Time-Kill Studies: Monitor bactericidal kinetics over 24 hours.
  • Synergy Testing: Combine with β-lactams to assess potentiation effects .

Q. How does the dihydrochloride form influence pharmacological activity compared to the free base?

  • Methodological Answer:
  • Solubility-Bioavailability Trade-off: The salt form improves aqueous solubility but may reduce membrane permeability. Use logP measurements to compare lipophilicity.
  • In Vivo Studies: Administer equimolar doses of both forms in rodent models to compare pharmacokinetic profiles (e.g., AUC, Cmax_{max}) .

Q. What computational methods can predict reactivity for novel derivative synthesis?

  • Methodological Answer:
  • Retrosynthetic Analysis: Tools like Pistachio or Reaxys identify feasible precursors and reaction pathways.
  • Docking Simulations: Predict binding affinities of derivatives to biological targets (e.g., kinase enzymes).
  • Quantum Mechanical Calculations: Assess transition states for oxidation or substitution reactions .

Q. How can researchers assess purity and stability under different storage conditions?

  • Methodological Answer:
  • HPLC Analysis: Use C18 columns with UV detection (λ = 254 nm) to quantify degradation products.
  • Accelerated Stability Testing: Store samples at 40°C/75% RH for 4 weeks and monitor changes via TLC or NMR.
  • Lyophilization: For long-term storage, lyophilize the compound and retain under inert gas .

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